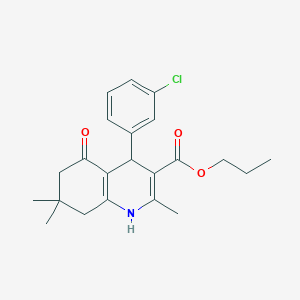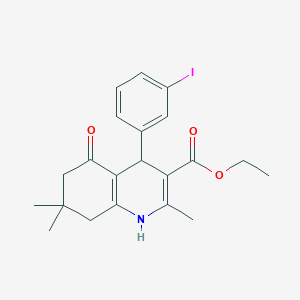
1-(4-chlorophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-5-(tetrahydro-2-furanyl)-1H-1,2,3-triazole-4-carboxylic acid, commonly known as CTFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CTFC belongs to the class of triazole compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The purpose of
作用機序
The mechanism of action of CTFC is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of microtubule formation, which are essential processes for cancer cell growth and division. CTFC has also been found to induce oxidative stress and activate the caspase cascade, leading to apoptosis.
Biochemical and Physiological Effects:
CTFC has been found to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antifungal, and antibacterial properties. Additionally, CTFC has been found to reduce the levels of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response.
実験室実験の利点と制限
One of the major advantages of CTFC is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, CTFC has been found to exhibit low toxicity levels, making it a relatively safe compound for use in lab experiments. However, one of the major limitations of CTFC is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CTFC, including its potential use as an antifungal and antibacterial agent, as well as its potential applications in the treatment of other diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the exact mechanism of action of CTFC and to optimize its synthesis method to improve its yield and solubility.
合成法
The synthesis of CTFC involves a multistep process that starts with the conversion of 4-chlorobenzaldehyde to 4-chlorophenyl hydrazine. The resulting product is then reacted with tetrahydrofuran-2-carboxylic acid to form the intermediate compound, which is subsequently treated with sodium azide and copper sulfate to form the final product, CTFC. The overall yield of this synthesis method is reported to be around 50%.
科学的研究の応用
CTFC has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant areas of research is its potential use as an anticancer agent. Studies have shown that CTFC exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CTFC has been found to induce apoptosis, a process by which cancer cells undergo programmed cell death.
特性
IUPAC Name |
1-(4-chlorophenyl)-5-(oxolan-2-yl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)11(13(18)19)15-16-17/h3-6,10H,1-2,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTWSDGSMMKAIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=C(N=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-(tetrahydrofuran-2-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine](/img/structure/B4958776.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)

![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)


![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)
![2-(allylthio)-4-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4958853.png)
![3-(3-fluorophenyl)-5-[3-(2-furyl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4958879.png)